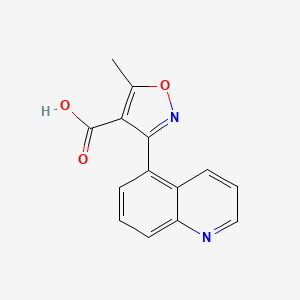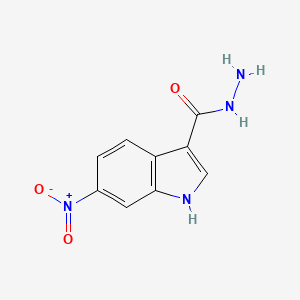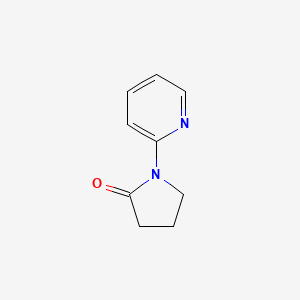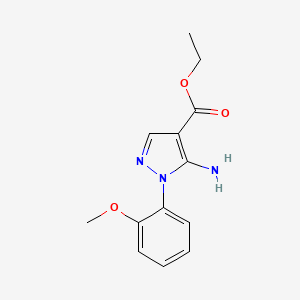
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both thiophene and thiazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or thiazole rings .
Scientific Research Applications
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic molecules.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and heteroatoms allow it to form various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic Acid: A simpler thiophene derivative with similar aromatic properties.
Thiazole-4-carboxylic Acid: A thiazole derivative with similar reactivity.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: A related compound with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid is unique due to the combination of thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical versatility and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H7NO2S2 |
|---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S2/c11-9(12)7-5-14-8(10-7)4-6-2-1-3-13-6/h1-3,5H,4H2,(H,11,12) |
InChI Key |
OYSNMHYARJSVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
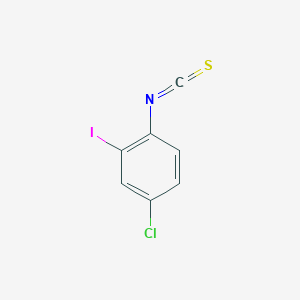
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)

![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)


